![molecular formula C17H24N2O4 B14884366 tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B14884366.png)
tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O4. It is commonly used in organic synthesis and research due to its unique structure and reactivity. The compound features a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a pyrrolidine ring, making it a versatile intermediate in various chemical reactions .
Preparation Methods
The synthesis of tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate typically involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups. One common method includes the reaction of pyrrolidine with tert-butyl chloroformate and benzyloxycarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate involves its ability to act as a protecting group for amino acids. The tert-butyloxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amino group. This property is crucial in peptide synthesis, where the sequential addition of amino acids is required .
Comparison with Similar Compounds
tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate: This compound also features a tert-butyloxycarbonyl-protected amino group but has a different ring structure.
tert-Butyl 4-[(E)-But-1-en-3-yl]pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring but differs in the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields .
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-7-10-14(19)18-15(20)22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,20) |
InChI Key |
BSUSNOZXKPLMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


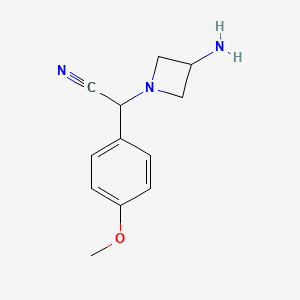

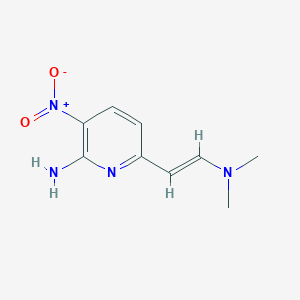
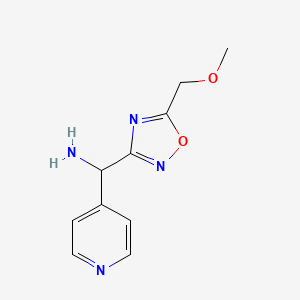
methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B14884315.png)
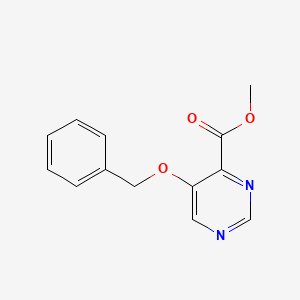
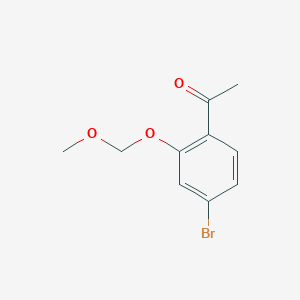
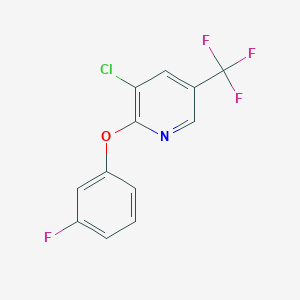
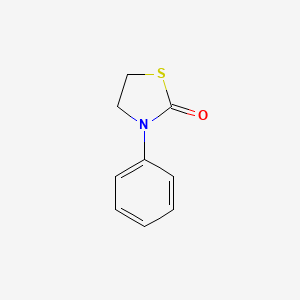
![2-Oxaspiro[3.3]heptan-6-ylhydrazine](/img/structure/B14884372.png)
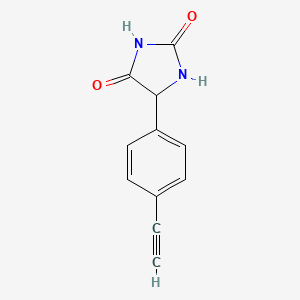
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
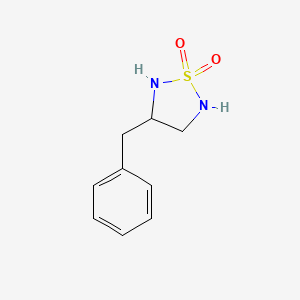
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
